Folipastatin
Overview
Description
Folipastatin is a depsidone phospholipase A2 inhibitor produced by the fungi Aspergillus unguis and Wicklowia aquatica . It has the molecular formula C23H24O5 .
Molecular Structure Analysis
The molecular structure of Folipastatin is represented by the formula C23H24O5 . The InChI code for Folipastatin isInChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+
. Physical And Chemical Properties Analysis
Folipastatin has a molar mass of 380.440 g·mol−1 . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the sources retrieved.Scientific Research Applications
Impact on Stroke Risk in Familial Hypercholesterolemia (FH)
Familial hypercholesterolemia (FH) is closely related to coronary heart diseases and the risk of stroke. Studies indicate that the risk of stroke in individuals with heterozygous FH was significantly higher in the pre-statin era. However, the introduction of statin therapy has substantially reduced this risk, showcasing the protective role of statins in cerebrovascular diseases (Barkas, Elisaf, & Milionis, 2015).
Effectiveness and Safety in Children and Adolescents with FH
Statins have proven effective in reducing cholesterol levels in children and adolescents with FH. Clinical trials have shown significant reductions in total cholesterol, low-density lipoprotein cholesterol, and triglyceride levels without adversely affecting growth, sexual development, or causing significant side effects (Anagnostis, Vaitsi, Kleitsioti, et al., 2020).
Genetic Causes and Prevalence of FH
The clinical phenotype of FH is influenced by mutations in genes such as LDLR, APOB, and PCSK9. Understanding the genetic basis of FH is crucial for accurate diagnosis and effective treatment. Statins are considered beneficial in managing FH, especially when combined with early diagnosis and family screening strategies (Austin, Hutter, Zimmern, & Humphries, 2004).
Anti-Inflammatory Effects of Statins
Apart from their cholesterol-lowering effects, statins are known to exert anti-inflammatory effects. These effects are attributed to the modulation of immune responses and gene expression in various cell types, contributing to their efficacy in preventing cardiovascular diseases and potentially treating immune/inflammatory diseases (Bu, Griffin, & Lichtman, 2011).
properties
IUPAC Name |
1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKBGPTPXPMBH-OXAWKVHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Folipastatin | |
CAS RN |
139959-71-0 | |
Record name | Folipastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOLIPASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.